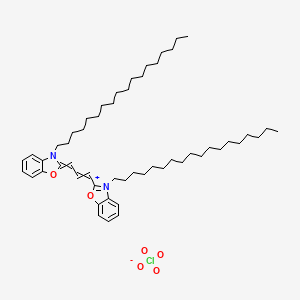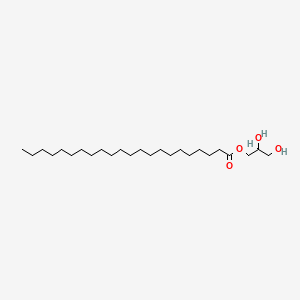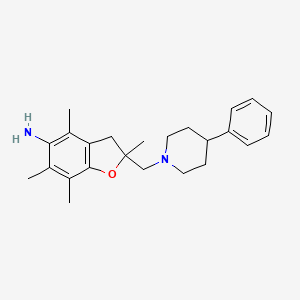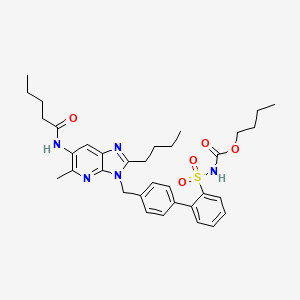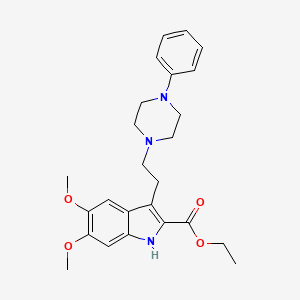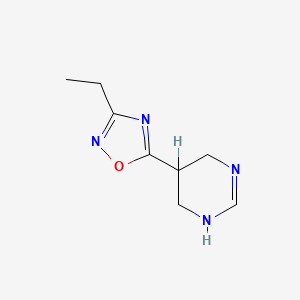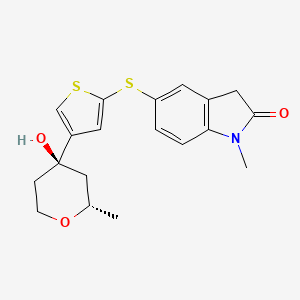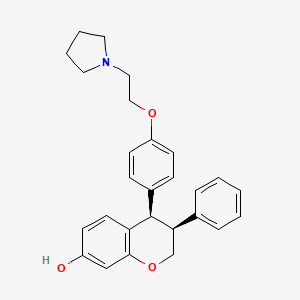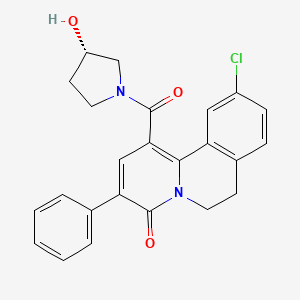
2'-脱氧鸟苷
描述
脱氧鸟苷是一种核苷,由嘌呤碱基鸟嘌呤通过其 N9 氮原子与脱氧核糖的 C1 碳原子连接。它是构成 DNA 的四种脱氧核苷之一,在遗传信息的存储和传递中起着至关重要的作用 .
科学研究应用
作用机制
脱氧鸟苷主要通过掺入 DNA 发挥作用。它可以发生氧化损伤,形成 8-氧-2'-脱氧鸟苷,后者被特定酶识别和修复。这种氧化损伤如果不能得到妥善修复,会导致突变,从而导致各种疾病 .
分子靶标和途径:
DNA 聚合酶: 在复制过程中将脱氧鸟苷掺入 DNA。
8-氧鸟嘌呤 DNA 糖基化酶 (OGG1): 识别并切除 DNA 中的氧化鸟嘌呤。
活性氧 (ROS): 诱导脱氧鸟苷发生氧化损伤.
类似化合物:
鸟嘌呤核苷: 结构类似,但含有核糖而不是脱氧核糖。
脱氧腺苷: 另一种脱氧核苷,以腺嘌呤为碱基。
脱氧胞苷: 以胞嘧啶为碱基。
独特性: 脱氧鸟苷因其易受氧化损伤而具有独特性,使其成为氧化应激的宝贵生物标志物。它在 DNA 修复机制中的作用也使其与其他核苷有所区别 .
生化分析
Biochemical Properties
2’-Deoxyguanosine is involved in several biochemical reactions. It interacts with enzymes such as deoxyguanosine kinase, which phosphorylates it to form deoxyguanosine monophosphate (dGMP). This phosphorylation is essential for the incorporation of 2’-deoxyguanosine into DNA. Additionally, 2’-deoxyguanosine can be oxidized to form 8-hydroxy-2’-deoxyguanosine, a marker of oxidative DNA damage .
Cellular Effects
2’-Deoxyguanosine influences various cellular processes. It is a substrate for DNA polymerases during DNA replication. Oxidative damage to 2’-deoxyguanosine can lead to mutations and genomic instability, which are associated with cancer and aging . The compound also affects cell signaling pathways and gene expression by modulating the levels of oxidative stress markers .
Molecular Mechanism
At the molecular level, 2’-deoxyguanosine exerts its effects through interactions with DNA polymerases and other enzymes involved in DNA synthesis and repair. It can be incorporated into DNA during replication, and its oxidized form, 8-hydroxy-2’-deoxyguanosine, can cause G:C to T:A transversions, leading to mutations . The compound also participates in base excision repair pathways to correct oxidative DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2’-deoxyguanosine are critical factors. Over time, 2’-deoxyguanosine can undergo oxidative damage, forming 8-hydroxy-2’-deoxyguanosine. This oxidative damage can be measured to assess the extent of DNA damage and repair mechanisms . Long-term studies have shown that oxidative stress can lead to significant changes in cellular function and genomic stability .
Dosage Effects in Animal Models
The effects of 2’-deoxyguanosine vary with different dosages in animal models. At low doses, it is incorporated into DNA without causing significant damage. At high doses, oxidative damage to 2’-deoxyguanosine can lead to increased mutations and genomic instability . Toxic effects, such as apoptosis and mitochondrial dysfunction, have been observed at high concentrations .
Metabolic Pathways
2’-Deoxyguanosine is involved in several metabolic pathways. It can be phosphorylated by deoxyguanosine kinase to form dGMP, which is further phosphorylated to form deoxyguanosine diphosphate (dGDP) and deoxyguanosine triphosphate (dGTP). These phosphorylated forms are essential for DNA synthesis and repair . Additionally, 2’-deoxyguanosine can be degraded to form guanine and deoxyribose .
Transport and Distribution
Within cells, 2’-deoxyguanosine is transported and distributed by nucleoside transporters. These transporters facilitate the uptake of 2’-deoxyguanosine into cells, where it can be phosphorylated and incorporated into DNA . The distribution of 2’-deoxyguanosine within tissues depends on the expression levels of these transporters and the metabolic demand for nucleotides .
Subcellular Localization
2’-Deoxyguanosine is primarily localized in the nucleus, where it is incorporated into DNA during replication and repair. It can also be found in the cytoplasm, where it is phosphorylated by deoxyguanosine kinase . The subcellular localization of 2’-deoxyguanosine is crucial for its role in maintaining genomic stability and cellular function.
准备方法
合成路线和反应条件: 脱氧鸟苷可以通过酶法合成。一种有效的方法涉及使用来自大肠杆菌的胸腺嘧啶磷酸化酶和来自短杆菌的嘌呤核苷磷酸化酶的一锅级联反应。该方法使用胸腺嘧啶和鸟嘌呤作为底物,高效地生成脱氧鸟苷 .
工业生产方法: 脱氧鸟苷的工业生产通常利用生物催化过程,因为与传统的化学合成相比,生物催化过程具有更高的原子经济性和更小的环境影响。在全细胞催化中使用工程酶在实现高产率和转化率方面显示出可喜的结果 .
化学反应分析
反应类型: 脱氧鸟苷经历各种化学反应,包括氧化、还原和取代。一个值得注意的反应是铁芬顿氧化,它在生理性碳酸氢盐缓冲液中生成 8-氧-2'-脱氧鸟苷和螺亚氨基二氢嘌呤等产物 .
常见试剂和条件:
氧化: 碳酸氢盐缓冲液中的铁芬顿试剂。
还原: 水溶液中的硼氢化钠。
取代: 在有机溶剂中使用 N-溴代琥珀酰亚胺进行卤化。
主要产物:
氧化: 8-氧-2'-脱氧鸟苷,螺亚氨基二氢嘌呤.
还原: 具有还原官能团的脱氧鸟苷衍生物。
取代: 卤代脱氧鸟苷化合物。
相似化合物的比较
Guanosine: Similar structure but contains ribose instead of deoxyribose.
Deoxyadenosine: Another deoxyribonucleoside with adenine as the nucleobase.
Deoxycytidine: Contains cytosine as the nucleobase.
Uniqueness: Deoxyguanosine is unique due to its susceptibility to oxidative damage, making it a valuable biomarker for oxidative stress. Its role in DNA repair mechanisms also distinguishes it from other nucleosides .
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883626 | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-07-9, 38559-49-8 | |
| Record name | Deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyguanosine-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9481N71RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of dG is C10H13N5O4, and its molecular weight is 267.24 g/mol.
A: Yes, dG can be characterized by various spectroscopic techniques, including UV-Vis spectrophotometry, NMR (1H and 13C), and mass spectrometry. For example, mass spectrometry analysis and NMR measurements were used to characterize the two 4R and 4S diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, major oxidation products of dG. []
A: dG is relatively stable under physiological conditions, but it can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). []
A: Singlet oxygen reacts with dG primarily through a type II photosensitization mechanism, forming the two diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine as the major products. [, ]
A: DEB reacts with dG to form several pairs of diastereomeric adducts, including N-(2-hydroxy-1-oxiranylethyl)-2'-deoxyguanosine, 7,8-dihydroxy-3-(2-deoxy-beta-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one, 1-(2-hydroxy-2-oxiranylethyl)-2'-deoxyguanosine, 1-[3-chloro-2-hydroxy-1-(hydroxymethyl)propyl]-2'-deoxyguanosine, and 4,8-dihydroxy-1-(2-deoxy-beta-d-erythro-pentofuranosyl)-9-hydroxymethyl-6,7,8,9-tetrahydro-1H-pyrimido[2,1-b]purinium ion. []
A: Acetaldehyde, a metabolite of ethanol, can react with dG to form N2-ethyl-dG adducts. These adducts have been detected in the DNA of alcoholic patients, suggesting their potential role in alcohol-related carcinogenesis. []
A: This reaction generates 1,N(2)-etheno-2'-deoxyguanosine, a mutagenic DNA lesion. This finding links a primary product of lipid peroxidation to a mutagenic DNA lesion detected in human tissues. []
A: Nitrous acid can react with dG to form 2'-deoxyoxanosine. This reaction proceeds through a diazoate intermediate and is influenced by factors like pH and temperature. []
A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the formation of sugar radicals in a hydrated one-electron oxidized dG system. [] Additionally, PM3 calculations have been used to examine the interaction of chlorpromazine with 2'-deoxyguanosine-5'-monophosphate (dGMP). []
A: Conformational searches, combining molecular dynamics simulations and quantum mechanics calculations, have been used to study the relative populations of different tautomeric forms of the 2'-deoxyguanosine-5-fluorouridine mismatch. This helps in understanding the higher probability of this mismatch, which has implications in transcriptional studies. []
A: Various analytical techniques are employed, including HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ]
A: Isotope dilution mass spectrometry, using isotopically labeled internal standards, improves the accuracy of dG and its adduct quantification. [, ]
A: Oxidative damage to dG, particularly the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is implicated in mutagenesis, carcinogenesis, and aging. []
A: 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common mutation observed in various cancers. []
A: Yes, cells possess DNA repair pathways, such as base excision repair, to remove 8-oxodG and other damaged bases from DNA. []
A: The formation of dG adducts, such as those derived from acrolein, is linked to multistage carcinogenesis processes. []
A: Urinary 8-OHdG is a biomarker of oxidative stress and has been studied in various diseases, including porphyria, cancer, and hemodialysis. [, ]
A: 2'-Deoxyguanosine treatment is used to deplete lymphocytes in donor embryonic thymus before transplantation into nude mice, providing a model to study T-cell development. []
A: DNA tetrahedra containing dG-based intrastrand cross-links have been explored as potential drug delivery platforms, with controlled disassembly triggered by DNA repair proteins like hAGT. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


